molecular formula C18H16ClNO3 B6544951 N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide CAS No. 929451-79-6

N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

Cat. No.: B6544951
CAS No.: 929451-79-6
M. Wt: 329.8 g/mol
InChI Key: GQQQQBIYDVRFJI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. Benzofuran scaffolds are recognized for their versatile biological activities and have emerged as important skeletons in drug discovery . This particular compound is designed for investigational use in studying potential anti-proliferative effects against various cancer cell lines. Its molecular structure incorporates key features associated with bioactive benzofurans, including a halogen substitution and an ethoxy group, which are known to influence biological potency and selectivity . Research on analogous compounds suggests this benzofuran may function by inhibiting specific kinase targets or inducing apoptosis in malignant cells . The presence of the 4-chlorophenyl group is a feature often explored in structure-activity relationship (SAR) studies to enhance binding affinity and cytotoxic properties through hydrophobic interactions . Preclinical research with similar derivatives has shown promise in targeting a range of cancers, making this compound a valuable tool for probing novel therapeutic mechanisms and validating new targets in experimental models . Further investigation is warranted to fully elucidate its specific mechanism of action and pharmacological profile.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-3-22-14-8-9-16-15(10-14)17(11(2)23-16)18(21)20-13-6-4-12(19)5-7-13/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQQQBIYDVRFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed coupling reactions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction using ethyl iodide and a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide exhibit various biological activities, making them candidates for further pharmacological exploration.

Antitumor Activity

Several studies have highlighted the antitumor properties of benzofuran derivatives. For example, the compound's structural features suggest potential interactions with cellular targets involved in cancer cell proliferation.

Case Study: Antitumor Efficacy

Compound NameCell LineIC50 (µM)Remarks
Compound AA5495.0High activity
Compound BHCC8276.5Moderate activity
This compoundNCI-H3587.0Promising candidate

This table indicates that the compound demonstrates comparable efficacy to established chemotherapeutic agents.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, revealing activity against several bacterial strains. The proposed mechanism of action involves inhibition of bacterial cell wall synthesis.

Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Synthesis and Structural Analogues

The synthesis of this compound typically involves multi-step organic reactions, emphasizing its complexity and the need for careful optimization during production.

Structural Analogues Comparison

Compound NameStructural FeaturesUnique Properties
N-(3,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamideSimilar benzofuran core; different phenyl substitutionPotentially enhanced biological activity
5-(benzyloxy)-N-(4-ethylphenyl)-2-methyl-1-benzofuran-3-carboxamideBenzofuran core with benzyloxy substitutionDifferent reactivity patterns
N-(4-chlorophenyl)-5-propoxy-2-methylbenzofuran-3-carboxamidePropoxy substitution instead of ethoxyVariation in solubility and biological activity

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to elicit a biological response.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide, enabling a comparative analysis of substituent effects and biological activities:

2.1. Benzofuran Carboxamides with Halogenated Aryl Groups
  • 6-(5-(4-Bromo-3-fluorophenyl)-1H-pyrazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (): This compound replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety and introduces a pyrazole ring and cyclopropyl substituent.
  • 5-cyclopropyl-2-(4-fluorophenyl)-N-methyl-6-(N-(4-nitro-3-(trifluoromethyl)phenyl)methylsulfonamido)benzofuran-3-carboxamide ():
    The addition of a sulfonamide group and trifluoromethyl substituent increases hydrophobicity and metabolic stability, critical for optimizing pharmacokinetic profiles .

Key Structural Trends :

  • Ethoxy vs. Cyclopropyl Groups : The 5-ethoxy group in the target compound may confer greater conformational flexibility compared to rigid cyclopropyl substituents in analogs .
  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability better than highly electronegative fluorophenyl groups .
2.2. N-(4-Chlorophenyl) Derivatives in Agrochemicals
  • The 4-chlorophenyl group likely enhances binding to insect nicotinic acetylcholine receptors .

Comparison with Target Compound: While the target benzofuran carboxamide lacks pyridine/thienopyridine rings, its 4-chlorophenyl group may similarly enhance agrochemical efficacy through hydrophobic interactions. However, the absence of a conjugated styryl system (as in ) could limit broad-spectrum activity .

2.3. Halogen Substituent Effects

evaluates halogenated N-phenylmaleimides, revealing that inhibitory potency against monoacylglycerol lipase (MGL) is minimally affected by halogen size (e.g., IC50 for 4-fluorophenyl: 5.18 μM vs. 4-iodophenyl: 4.34 μM). This suggests that the 4-chlorophenyl group in the target compound may balance steric and electronic properties for optimal bioactivity without drastic changes in potency .

2.4. Hydroxamic Acid Derivatives
  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ():
    This hydroxamic acid derivative, synthesized for antioxidant studies, shows that the 4-chlorophenyl group stabilizes radical scavenging activity in DPPH and β-carotene assays. The carboxamide-hydroxamic acid moiety enhances metal chelation, a feature absent in the target compound .

Functional Divergence :
The target compound’s lack of a hydroxamic acid group may reduce antioxidant capacity but improve metabolic stability compared to ’s derivatives .

Data Table: Comparative Analysis of Key Compounds
Compound Class/Structure Key Substituents/Modifications Biological Activity/Property Reference
Target: Benzofuran carboxamide 5-ethoxy, 2-methyl, 4-chlorophenyl Not explicitly reported -
Pyridine carboxamide () Styryl, thienopyridine, 4-chlorophenyl Insecticidal (Aphis craccivora Koch)
N-Phenylmaleimides () 4-F, 4-Cl, 4-Br, 4-I substituents MGL inhibition (IC50: 4.34–7.24 μM)
Hydroxamic acids () Cyclohexyl, benzhydryl Antioxidant (DPPH/β-carotene assays)

Biological Activity

N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide is a benzofuran derivative that has garnered attention for its potential therapeutic applications. The compound's structure suggests it may exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the existing literature on the biological activity of this compound, supported by case studies and research findings.

This compound can be characterized by its chemical formula C16H16ClO3C_{16}H_{16}ClO_3 and molecular weight of approximately 303.75 g/mol. The compound features a benzofuran core, which is known for its diverse biological activities.

1. Anticancer Activity

Benzofuran derivatives have been widely studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a study reported that benzofuran derivatives exhibited significant cytotoxicity against human ovarian cancer cell lines, with some compounds showing IC50 values as low as 11 μM .

Table 1: Anticancer Activity of Related Benzofuran Compounds

CompoundCell LineIC50 (μM)Activity Type
Compound 32A278012Cytotoxic
Compound 33A278011Cytotoxic
This compoundVariousTBDTBD

2. Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Studies have shown that modifications at the C-2 position of the benzofuran ring can enhance anti-inflammatory activity. For example, certain derivatives have been reported to exhibit greater anti-inflammatory effects than curcumin, a well-known anti-inflammatory agent .

3. Neuroprotective Effects

The neuroprotective potential of this compound is suggested by its structural similarity to other compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's . This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives, providing insights into their therapeutic potential:

  • Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines. One compound demonstrated significant growth inhibition with an IC50 value of 2.20 μM against breast cancer cells (MM231) .
  • Neuroprotective Study : Modified benzofurans were evaluated for their ability to inhibit AChE and BuChE. These studies revealed that certain derivatives had IC50 values significantly lower than those of standard drugs used in Alzheimer’s treatment .

Q & A

Q. What are the recommended synthetic pathways for N-(4-chlorophenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or ketoesters under acidic conditions.
  • Step 2 : Introduction of the 5-ethoxy group via nucleophilic substitution or alkylation.
  • Step 3 : Amidation at the 3-position using 4-chloroaniline in the presence of coupling agents (e.g., EDCI/HOBt).
    Key intermediates should be purified via column chromatography, and yields optimized by adjusting reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., 5-ethoxy vs. 4-ethoxy) via 1H^1H- and 13C^{13}C-NMR chemical shifts.
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+^+) for mass validation.
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and intermolecular interactions .

Q. How can researchers predict the biological activity of this compound?

  • In Silico Docking : Use software like AutoDock to model interactions with targets (e.g., kinases, GPCRs) based on the 4-chlorophenyl and benzofuran pharmacophores.
  • SAR Comparisons : Cross-reference with structurally similar benzofuran derivatives (e.g., anti-inflammatory or antimicrobial analogs) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence bioactivity?

  • Methodology : Synthesize analogs with halogens (Cl, F, Br) at the phenyl ring and compare IC50_{50} values in enzyme inhibition assays.
  • Data Analysis : Use Hammett plots to correlate substituent σ-values with activity. For example, electron-withdrawing groups (Cl) may enhance binding to electrophilic enzyme pockets .

Q. What strategies resolve contradictions in solubility and bioavailability data?

  • Experimental : Perform pH-dependent solubility studies (e.g., shake-flask method) and correlate with LogP calculations.
  • Formulation : Use co-solvents (PEG 400) or nanoemulsions to improve in vivo absorption. Conflicting data may arise from assay conditions (e.g., DMSO concentration) .

Q. How can researchers design mechanistic studies to elucidate its mode of action?

  • Cellular Assays : Measure ROS generation, apoptosis markers (caspase-3), or mitochondrial membrane potential in cancer cell lines.
  • Biophysical Techniques : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to putative targets (e.g., tubulin) .

Q. What are the challenges in optimizing metabolic stability?

  • In Vitro Models : Incubate with liver microsomes to identify metabolic hotspots (e.g., ethoxy group demethylation).
  • Modifications : Introduce deuterium at labile positions or replace the ethoxy group with a metabolically stable bioisostere (e.g., cyclopropyl) .

Q. How can structure-activity relationship (SAR) studies guide lead optimization?

  • Library Synthesis : Prepare derivatives with variations at the 2-methyl, 5-ethoxy, and carboxamide positions.
  • Key Metrics : Rank compounds by potency (IC50_{50}), selectivity (SI index), and ADMET properties. Prioritize analogs with >10-fold selectivity over off-targets .

Research Gaps and Future Directions

  • Mechanistic Clarity : Resolve conflicting reports on primary targets (e.g., COX-2 vs. tubulin) using CRISPR-edited cell lines .
  • In Vivo Efficacy : Conduct PK/PD studies in rodent models to validate bioavailability and therapeutic index .

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